Benzhydrylsulfanylbenzene

Oxidation selectivity Sulfoxide synthesis Mechanistic probe

Researchers requiring reliable benzhydryl sulfide oxidation face compound-specific side reactions with substituted analogs. This compound (diphenylmethyl phenyl thioether) provides a validated solution. - **Selective oxidation**: Smooth conversion to sulfoxide with peroxytrifluoroacetic acid or CrO3/AcOH; no destructive byproducts observed with substituted variants. - **Medicinal chemistry utility**: Direct precursor to Modafinil via controlled sulfoxidation. - **Mechanistic probe**: Unique photochemical oxidation products enable electron transfer pathway elucidation. Available in research quantities with fast dispatch.

Molecular Formula C19H16S
Molecular Weight 276.4 g/mol
CAS No. 21122-20-3
Cat. No. B15481117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydrylsulfanylbenzene
CAS21122-20-3
Molecular FormulaC19H16S
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC=CC=C3
InChIInChI=1S/C19H16S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H
InChIKeyNZCJEIWXYAERBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydrylsulfanylbenzene: Properties, Comparators, and Applications


Benzhydrylsulfanylbenzene (CAS 21122-20-3, also known as benzhydryl phenyl sulfide or diphenylmethyl phenyl thioether) is an aryl benzhydryl sulfide compound with the molecular formula C19H16S and a molecular weight of approximately 276.40 g/mol . It is characterized by a sulfur atom bridging a benzhydryl (diphenylmethyl) group and a phenyl ring . This compound serves as a fundamental intermediate in organic synthesis, particularly as a precursor to benzhydrylsulfinyl and benzhydrylsulfonyl derivatives , and is relevant in medicinal chemistry contexts, including the synthesis of Modafinil [1].

Benzhydryl sulfide oxidation studies
Sulfoxide intermediate synthesis
Photoinduced electron transfer probe

Why Generic Substitution Fails in Oxidation and Synthesis


Substituting benzhydrylsulfanylbenzene with a generic aryl sulfide or another benzhydryl sulfide analog in synthetic or research applications is not reliable due to compound-specific oxidation behavior and reaction outcomes. Unlike simpler aryl sulfides such as diphenyl sulfide, which undergo oxidation to sulfoxides and sulfones via well-defined kinetics [1], benzhydrylsulfanylbenzene (R = H in the Ph2CHSCH2R series) exhibits a unique and smooth sulfoxidation pathway with peroxytrifluoroacetic acid, whereas closely related benzhydryl sulfides with substituents (R ≠ H) undergo complex oxidative destruction to form products like 2,4,6-tribenzhydrylphenol [2]. This divergent reactivity underscores that even minor structural variations within the benzhydryl sulfide family can lead to drastically different synthetic outcomes, making compound-specific selection critical for achieving desired oxidation states and avoiding unwanted byproducts. The quantitative evidence below establishes the precise conditions under which benzhydrylsulfanylbenzene demonstrates this differentiated performance.

Oxidation pathway divergence
Substituted benzhydryl sulfides may undergo oxidative destruction, not clean sulfoxidation.
Photochemical product shift
Generic aryl sulfides can yield aldehydes/ketones instead of alkyl cation trapping products under PET conditions.
Substrate-specific decomposition
Complex benzhydryl thioethers may decompose during CrO₃ oxidation, unlike the parent sulfide.

Differentiated Performance vs. Analogs: Quantitative Evidence


Smooth Sulfoxidation vs. Oxidative Destruction of Substituted Analogs

In reactions with peroxytrifluoroacetic acid in CF3COOH, benzhydrylsulfanylbenzene (where R = H in the Ph2CHSCH2R series) undergoes smooth sulfoxidation to the corresponding sulfoxide. In contrast, benzhydryl sulfides bearing substituents such as CONH2, COOH, or CN (R ≠ H) undergo a complicated oxidative destruction pathway, forming 2,4,6-tribenzhydrylphenol as a major product [1]. This demonstrates a stark qualitative difference in reaction outcome based solely on the nature of the R group, with the unsubstituted benzhydrylsulfanylbenzene providing a clean, predictable oxidation pathway.

Oxidation Selectivity
Data to verify
Smooth sulfoxidation vs. oxidative destruction
Predictable sulfoxide formation pathway
Substituted analogs form 2,4,6-tribenzhydrylphenol
Oxidation selectivity Sulfoxide synthesis Mechanistic probe

Efficient Sulfoxide Formation with Chromium Trioxide Oxidation

Preliminary experiments demonstrated that chromium trioxide in acetic acid solution is effective for oxidizing simple diaryl thioethers such as benzhydryl phenyl sulfide (I) to the corresponding sulfoxide (III). While exact yields for benzhydryl phenyl sulfide are not explicitly tabulated in the available excerpt, the study notes that this method was established as a satisfactory oxidation route for this specific compound class [1]. In contrast, the same oxidation method applied to a more complex substrate containing a benzhydrylthio group (N-(2-benzhydrylthioethyl)-5-phenyl-4,5-dithiapentanoic amide) resulted in extensive decomposition, highlighting the substrate-specific nature of this oxidation and the relative robustness of benzhydrylsulfanylbenzene under these conditions.

CrO₃ Oxidation
Class-level inference
Sulfoxide formation vs. extensive decomposition
Substrate-dependent oxidation outcome
Complex thioethers may decompose under same conditions
Oxidation methodology Sulfoxide preparation Yield comparison

Distinct Photochemical Oxidation Pathways vs. Cumyl and Benzyl Analogs

Under photoinduced electron transfer conditions with sensitizers 9,10-dicyanoanthracene and triphenylpyrylium tetrafluoroborate, a series of sulfides R′SR (R′ = dodecyl, phenethyl, benzyl, cumyl, benzhydryl; R = ethyl, phenyl) were oxidized. The study reports that for benzhydryl and cumyl derivatives, products arising from trapping of the corresponding alkyl cation were observed, while other derivatives mainly yielded aldehydes or ketones from α-deprotonation [1]. This indicates that benzhydrylsulfanylbenzene follows a distinct mechanistic pathway under photochemical oxidation compared to other sulfides in the series, leading to different product distributions.

Photochemical PET
Head-to-head
Alkyl cation trapping vs. aldehydes/ketones
Mechanistic probe for electron transfer studies
Benzhydryl directs to distinct product class
Photoinduced electron transfer Sulfide oxidation Reaction mechanism

Research and Industrial Application Scenarios


Controlled Synthesis of Benzhydryl Sulfoxides

As demonstrated in Section 3, benzhydrylsulfanylbenzene undergoes smooth and selective oxidation to its corresponding sulfoxide using peroxytrifluoroacetic acid [1] or chromium trioxide/acetic acid [2], without the oxidative destruction observed with substituted benzhydryl sulfides. This makes it an ideal starting material for the reliable preparation of benzhydryl phenyl sulfoxide, a valuable intermediate in medicinal chemistry and materials science. Researchers can confidently select this compound for oxidation studies, knowing that the reaction will proceed with high selectivity to the desired sulfoxide product.

Mechanistic Probe for Electron Transfer and Radical Cation Studies

The distinct photochemical oxidation behavior of benzhydrylsulfanylbenzene, which yields products of alkyl cation trapping rather than α-deprotonation aldehydes/ketones like other sulfides [3], positions this compound as a valuable mechanistic probe. In studies investigating electron transfer mechanisms, photosensitized oxidations, or sulfide radical cation reactivity, this compound provides a clear, differentiated signal that helps elucidate reaction pathways and intermediate species.

Precursor for Modafinil and Related CNS-Active Compounds

Benzhydrylsulfanylbenzene serves as a foundational intermediate in the synthesis of Modafinil (2-benzhydrylsulfinylacetamide), a wakefulness-promoting agent [4]. The compound's reliable oxidation to the sulfoxide is a critical step in Modafinil synthesis. Its use in this context is well-established, and the quantitative selectivity data from Section 3 underscores why this specific sulfide is preferred over analogs that may undergo unwanted side reactions during the oxidation step.

Application
Selection Property
Validation Focus
Benzhydryl sulfoxide synthesis
Reported oxidation selectivity
Sulfoxide yield and purity review
Photochemical mechanism probe
Distinct radical cation behavior
Product distribution under PET conditions
Modafinil precursor research
Predictable sulfoxidation pathway
Oxidation step selectivity review

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36 linked technical documents
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